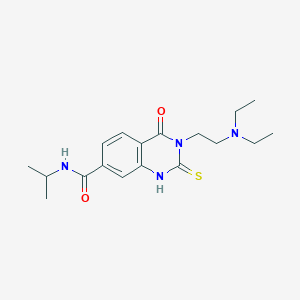![molecular formula C18H14ClFN4 B11213018 7-(2-Chloro-6-fluorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213018.png)
7-(2-Chloro-6-fluorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Chloro-6-fluorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloro-6-fluorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Substitution Reactions: Introduction of the 2-chloro-6-fluorophenyl and 4-methylphenyl groups can be carried out using nucleophilic aromatic substitution reactions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study specific biochemical pathways or as a ligand in binding studies.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, catalysts, or other chemical products.
作用机制
The mechanism of action of 7-(2-Chloro-6-fluorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological activity of the compound.
相似化合物的比较
Similar Compounds
- 7-(2-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(2-Fluorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(2-Bromophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The presence of both chloro and fluoro substituents in the phenyl
属性
分子式 |
C18H14ClFN4 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
7-(2-chloro-6-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14ClFN4/c1-11-5-7-12(8-6-11)15-9-16(24-18(23-15)21-10-22-24)17-13(19)3-2-4-14(17)20/h2-10,16H,1H3,(H,21,22,23) |
InChI 键 |
FKKRMRRHOYICRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11212941.png)
![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B11212960.png)
![N-Butyl-6-[[Ethyl(3-methylphenyl)amino]sulfonyl]-1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide](/img/structure/B11212966.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212971.png)

![N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213004.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213012.png)

![Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B11213025.png)
![7-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213026.png)
![7-(2,3-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213028.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11213029.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B11213032.png)
